molecular formula C14H13BrClN3O B11784453 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B11784453
M. Wt: 354.63 g/mol
InChI Key: ULZIVJIBWLVWAI-UHFFFAOYSA-N
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Description

8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound featuring a bicyclic hexane ring fused with a pyrido[2,3-d]pyrimidinone core. This compound is notable for its unique structural configuration, which imparts distinct chemical and physical properties. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidinones.

Scientific Research Applications

8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the halogen atoms may participate in halogen bonding, enhancing its binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloropyrimidin-4(3H)-one: Similar bicyclic structure but lacks the pyridine ring.

    6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar core structure but lacks the bicyclic hexane ring.

Uniqueness

8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the combination of its bicyclic hexane ring and the pyrido[2,3-d]pyrimidinone core. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13BrClN3O

Molecular Weight

354.63 g/mol

IUPAC Name

8-(3-bicyclo[3.1.0]hexanyl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H13BrClN3O/c1-6-10-5-17-14(16)18-12(10)19(13(20)11(6)15)9-3-7-2-8(7)4-9/h5,7-9H,2-4H2,1H3

InChI Key

ULZIVJIBWLVWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CC4CC4C3)Br

Origin of Product

United States

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